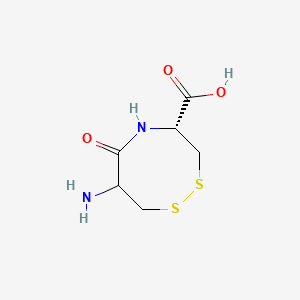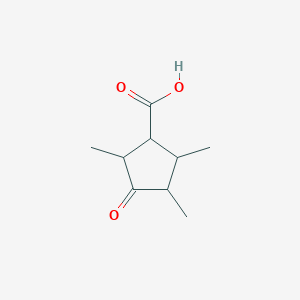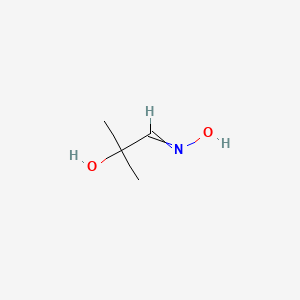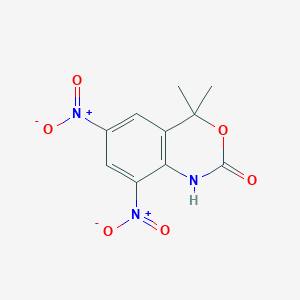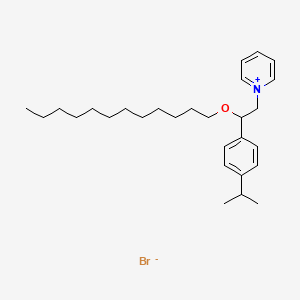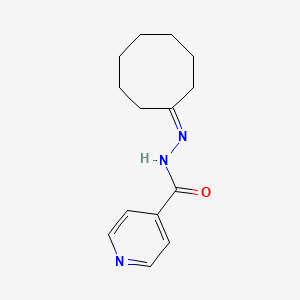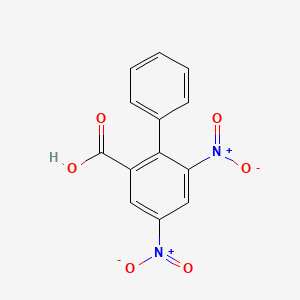
4,6-Dinitrobiphenyl-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dinitrobiphenyl-2-carboxylic acid is an organic compound with the molecular formula C13H8N2O6 It is a derivative of biphenyl, featuring two nitro groups at the 4 and 6 positions and a carboxylic acid group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dinitrobiphenyl-2-carboxylic acid typically involves nitration of biphenyl derivatives followed by carboxylation. One common method is the nitration of biphenyl-2-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the nitration process.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dinitrobiphenyl-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Esterification: Alcohols with sulfuric acid or hydrochloric acid as a catalyst.
Major Products:
Reduction: 4,6-Diaminobiphenyl-2-carboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Aplicaciones Científicas De Investigación
4,6-Dinitrobiphenyl-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-Dinitrobiphenyl-2-carboxylic acid involves its interaction with molecular targets through its functional groups The nitro groups can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules
Comparación Con Compuestos Similares
- 4,4’-Dinitrobiphenyl-2-carboxylic acid
- 2’,4-Dinitrobiphenyl-2-carboxylic acid
- 6,6’-Dinitro-2,2’-biphenyldicarboxylic acid
Comparison: 4,6-Dinitrobiphenyl-2-carboxylic acid is unique due to the specific positioning of its nitro and carboxylic acid groups, which can influence its reactivity and interactions compared to its isomers. For example, the 4,4’-dinitro isomer may exhibit different substitution patterns and reactivity due to the symmetrical placement of the nitro groups.
Propiedades
Número CAS |
6638-63-7 |
|---|---|
Fórmula molecular |
C13H8N2O6 |
Peso molecular |
288.21 g/mol |
Nombre IUPAC |
3,5-dinitro-2-phenylbenzoic acid |
InChI |
InChI=1S/C13H8N2O6/c16-13(17)10-6-9(14(18)19)7-11(15(20)21)12(10)8-4-2-1-3-5-8/h1-7H,(H,16,17) |
Clave InChI |
SQEFLQABIQQJLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


